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molecular formula C9H6ClN B1630576 3-Chloroquinoline CAS No. 612-59-9

3-Chloroquinoline

Cat. No. B1630576
M. Wt: 163.6 g/mol
InChI Key: FLORQCMDMHHIHN-UHFFFAOYSA-N
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Patent
US05114940

Procedure details

Indole (ex Aldrich) was reacted with chloroform and aqueous sodium hydroxide in the presence of triethylbenzyl ammonium chloride to give 3-chloroquinoline (cf. Sundo et al, Synthesis, 4, 249 (1976). The latter was converted to 2,3-dichloroquinoline, as for Example VII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[Na+].[CH:12]([Cl:15])(Cl)Cl>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[Cl:15][C:12]1[CH:2]=[N:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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